3-Isobutoxy-N-(3-isobutoxybenzyl)aniline
Description
3-Isobutoxy-N-(3-isobutoxybenzyl)aniline is a substituted aniline derivative characterized by two isobutoxy groups: one at the 3-position of the aniline ring and another at the 3-position of the benzyl substituent. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler aniline analogs.
Properties
IUPAC Name |
3-(2-methylpropoxy)-N-[[3-(2-methylpropoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-16(2)14-23-20-9-5-7-18(11-20)13-22-19-8-6-10-21(12-19)24-15-17(3)4/h5-12,16-17,22H,13-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPNHCYFUJMCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Isobutoxy-N-(3-isobutoxybenzyl)aniline involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of isobutoxybenzyl chloride and aniline.
Reaction Conditions: The isobutoxybenzyl chloride is reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Chemical Reactions Analysis
3-Isobutoxy-N-(3-isobutoxybenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
3-Isobutoxy-N-(3-isobutoxybenzyl)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions and enzyme activities.
Medicine: Research involving this compound includes its potential use in drug development and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-N-(3-isobutoxybenzyl)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include:
Protein Binding: The compound can form covalent or non-covalent bonds with proteins, altering their conformation and activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 3-Isobutoxy-N-(3-isobutoxybenzyl)aniline and related compounds:
Detailed Structural and Functional Analysis
Substituent Position and Chain Length
- Isobutoxy vs. Butoxy/Phenoxyethoxy: The isobutoxy group (branched C₄H₉O) in the target compound enhances steric hindrance and lipophilicity compared to linear butoxy (C₄H₉O) or phenoxyethoxy (C₈H₉O₂) groups seen in . Branched chains may reduce metabolic degradation but increase synthetic complexity.
- Benzyl vs. This could influence binding affinity in receptor-targeted applications.
Physicochemical Properties
- Polarity : The absence of nitro or ester groups (cf. ’s 4-nitrobenzamide derivative) increases hydrophobicity, favoring blood-brain barrier penetration.
Biological Activity
Overview of 3-Isobutoxy-N-(3-isobutoxybenzyl)aniline
This compound is an organic compound that belongs to the class of anilines, characterized by the presence of an isobutoxy group and a benzyl moiety. Such compounds often exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Compounds with similar structures have been studied for their antimicrobial properties. Anilines can act against various bacterial strains due to their ability to disrupt cell wall synthesis or interfere with metabolic pathways. For instance, studies have shown that substituents on the aniline nitrogen can significantly affect the compound's ability to inhibit bacterial growth.
Anti-inflammatory Properties
Anilines and their derivatives have been investigated for anti-inflammatory effects. The presence of bulky isobutoxy groups may enhance lipophilicity, leading to better membrane penetration and increased efficacy in inhibiting inflammatory pathways. Research indicates that certain aniline derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Anticancer Potential
Research into the anticancer activity of aniline derivatives has gained traction, with some studies indicating that modifications to the aniline structure can lead to selective cytotoxicity against cancer cells. For example, compounds targeting specific kinases involved in cancer progression have shown promise in preclinical studies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:
- Substituent Effects : The nature and position of substituents on the benzene ring can alter binding affinity and selectivity for biological targets.
- Lipophilicity : Increased lipophilicity often correlates with enhanced membrane permeability and bioavailability.
- Steric Hindrance : Bulky groups may affect the orientation and interaction of the molecule with its target.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
